Sulisatin
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Overview
Description
Sulisatin: is an indolinone derivative known for its laxative properties. It is also referred to as DAN-603. This compound selectively increases colon motility without affecting the speed of gastric, intestinal, and caecal emptying in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulisatin is synthesized through a series of chemical reactions involving indolinone derivatives. The exact synthetic route and reaction conditions are proprietary and patented by Andreu, Dr., S. A. The compound is hydrolyzed in the large intestine by intestinal flora to its active diphenyl derivative .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the patented methods. The compound is produced in bulk and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Sulisatin undergoes hydrolysis in the colon by bacterial arylsulfate sulfohydrolase, resulting in the formation of a diphenolic derivative. This reaction is crucial for its laxative effect .
Common Reagents and Conditions:
Hydrolysis: Bacterial arylsulfate sulfohydrolase in the colon.
Reaction Conditions: The reaction occurs in the colon under physiological conditions.
Major Products Formed: The major product formed from the hydrolysis of this compound is a diphenolic derivative, which is responsible for its laxative activity .
Scientific Research Applications
Sulisatin has several scientific research applications, including:
Chemistry: Used as a model compound to study hydrolysis reactions and the role of intestinal flora in drug metabolism.
Biology: Investigated for its effects on colon motility and potential therapeutic applications in treating constipation.
Medicine: Explored as a laxative agent in preclinical and clinical studies.
Industry: Utilized in the development of colon-targeted drug delivery systems
Mechanism of Action
Sulisatin exerts its effects by being hydrolyzed in the colon by bacterial arylsulfate sulfohydrolase to a diphenolic derivative. This derivative stimulates the motility of the large intestine, leading to its laxative effect . The molecular targets and pathways involved include the activation of specific receptors in the colon that regulate motility.
Comparison with Similar Compounds
Bisacodyl: Another laxative that stimulates bowel movements by directly acting on the colon.
Sodium Picosulfate: A stimulant laxative that is hydrolyzed in the colon to its active form.
Uniqueness of Sulisatin: this compound is unique in its selective action on the colon without affecting other parts of the gastrointestinal tract. This selective action makes it a valuable compound for targeted laxative therapy .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
54935-03-4 |
---|---|
Molecular Formula |
C21H17NO9S2 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
[4-[7-methyl-2-oxo-3-(4-sulfooxyphenyl)-1H-indol-3-yl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H17NO9S2/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
URNFTLVCQLRCMN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
54935-03-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DAN 603 Laxitex sodium sulisatin sulisatin sulisatin sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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